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Compound of Interest

Compound Name: ceh-19 protein

Cat. No.: B1177957 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions for researchers using CRISPR-Cas9 to edit the ceh-19 gene in C. elegans.

Frequently Asked Questions (FAQs)
Q1: What is CEH-19 and why is it a target for CRISPR editing?

A1: CEH-19 is a homeobox transcription factor in Caenorhabditis elegans.[1][2] It is expressed

in a few specific neurons, including the pharyngeal pacemaker neurons (MC), amphid neurons

(ADF), and phasmid neurons (PHA).[1][2] CEH-19 is involved in the proper function of MC

motorneurons and is required for the activation of the neuropeptide-encoding gene flp-2.[1]

Researchers may target ceh-19 with CRISPR-Cas9 to study its role in neuronal development,

function, and the regulation of downstream genes.

Q2: What are the main challenges when using CRISPR-Cas9 to edit ceh-19?

A2: The primary challenges include achieving high on-target editing efficiency while minimizing

off-target effects. As a transcription factor, unintended mutations in other parts of the genome

could lead to confounding phenotypes. Ensuring specific and efficient editing is crucial for

accurately interpreting experimental results.

Q3: How can I minimize off-target effects when targeting ceh-19?
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A3: Several strategies can be employed to reduce off-target mutations. These include careful

design of the single-guide RNA (sgRNA), using high-fidelity Cas9 variants, optimizing the

delivery method of CRISPR components, and carefully controlling the concentration of the

Cas9-sgRNA complex.[3][4][5]

Q4: What are the best practices for designing an sgRNA for ceh-19?

A4: To maximize specificity, your sgRNA should have a unique target sequence within the C.

elegans genome. Utilize online design tools that predict off-target sites.[6][7] Key

considerations for sgRNA design include:

Length: A 20-nucleotide guide is standard for SpCas9.[8]

GC Content: Aim for a GC content between 40-80% for optimal stability and function.[7]

Positioning: For knockout experiments, target a coding exon early in the gene to induce a

frameshift mutation.[9]

Minimizing Homology: Avoid sgRNA sequences with high similarity to other genomic regions.

[10]

Q5: Which Cas9 variant is recommended for editing ceh-19?

A5: High-fidelity Cas9 variants such as SpCas9-HF1, eSpCas9, or HiFi-Cas9 are highly

recommended to reduce off-target effects.[11][12][13][14] These variants have been

engineered to have reduced non-specific DNA contacts, thereby decreasing cleavage at

unintended sites while maintaining high on-target activity.[12][13]

Q6: What is the best method for delivering CRISPR components into C. elegans for ceh-19

editing?

A6: Delivery of Cas9 as a ribonucleoprotein (RNP) complex with the sgRNA is often preferred

over plasmid-based expression.[15][16] The transient nature of the RNP complex limits the

time Cas9 is active in the cell, reducing the chances of off-target cleavage.[11][17][18] While

plasmid delivery is a common and cost-effective method in C. elegans, it can lead to prolonged

expression of Cas9 and a higher risk of off-target effects.[11][16][17]
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Q7: How can I detect off-target mutations after editing ceh-19?

A7: Off-target effects can be assessed through several methods. Biased methods involve

sequencing predicted off-target sites identified by bioinformatics tools.[19] Unbiased, genome-

wide methods like GUIDE-seq or whole-genome sequencing provide a more comprehensive

analysis of off-target events.[6][20]
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Issue Possible Cause(s) Recommended Solution(s)

Low on-target editing efficiency Poor sgRNA design.

Redesign sgRNA using

multiple prediction tools. Test

multiple sgRNAs targeting

different sites within ceh-19.

Inefficient delivery of CRISPR

components.

Optimize microinjection

technique. Ensure high quality

and concentration of Cas9

RNP or plasmid DNA.

Cas9 variant has reduced

activity with the chosen

sgRNA.

While high-fidelity Cas9

variants reduce off-targets,

some may show slightly lower

on-target activity.[21] Test the

sgRNA with wild-type Cas9 if

efficiency is critically low, but

be prepared for higher off-

target risk.

High frequency of off-target

mutations

Suboptimal sgRNA design with

significant homology

elsewhere in the genome.

Use a more specific sgRNA.

Truncated sgRNAs (17-18

nucleotides) can sometimes

improve specificity.[4][10]

Prolonged expression of Cas9.

Switch from plasmid-based

delivery to RNP delivery to limit

the lifetime of the Cas9

nuclease in the cell.[15][16]

Use of wild-type Cas9.

Employ a high-fidelity Cas9

variant like SpCas9-HF1.[12]

[13]

Inconsistent or unexpected

phenotypes

Off-target mutations affecting

other genes.

Perform whole-genome

sequencing to identify

unintended mutations.

Outcross the edited strain with

wild-type animals for several
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generations to remove

background mutations.

Mosaicism in the edited

animals.

Screen multiple F1 progeny to

isolate a line with the desired

edit in the germline. Ensure

consistent delivery and

expression of CRISPR

components.

Quantitative Data Summary: Strategies to Reduce
Off-Target Effects
The following table summarizes quantitative data on the effectiveness of various strategies to

minimize off-target effects, based on studies in human cells and other model organisms, which

can be informative for C. elegans experiments.
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Strategy Method
Reported Reduction

in Off-Target Effects
Reference(s)

High-Fidelity Cas9

Variants
SpCas9-HF1

Reduces off-target

effects to

undetectable levels for

many sgRNAs.

[12]

eSpCas9

Shows significantly

reduced off-target

cleavage compared to

wild-type Cas9.

[4]

HiFi-Cas9

Reduces off-target

events by over 90%

compared to wild-type

Cas9.

[14]

sgRNA Modification
Truncated sgRNAs

(17-18 nt)

Can significantly

decrease off-target

mutations in

mammalian cells.

[4]

Delivery Method
Cas9 RNP vs.

Plasmid

RNP delivery leads to

fewer off-target effects

compared to plasmid

delivery due to

transient activity.[15]

[16]

Anti-CRISPR Proteins AcrIIA4

Can reduce off-target

effects by up to four-

fold when delivered

after on-target editing

has occurred.[22]

Experimental Protocols
Protocol 1: sgRNA Design and Synthesis for ceh-19
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Obtain the ceh-19 sequence: Retrieve the full genomic sequence of the ceh-19 gene from an

online database such as WormBase.

Identify target sites: Use a CRISPR design tool (e.g., CRISPOR, CHOPCHOP) to identify

potential sgRNA target sites within a coding exon of ceh-19.[7] The tool should also predict

potential off-target sites in the C. elegans genome.

Select the optimal sgRNA: Choose an sgRNA sequence with high predicted on-target activity

and the lowest number of potential off-target sites. Ensure the target site is followed by a

Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for SpCas9).

Synthesize the sgRNA: The sgRNA can be synthesized in vitro using a T7 promoter-based

transcription kit or ordered from a commercial supplier.

Protocol 2: Preparation and Microinjection of Cas9 RNP
in C. elegans

Reagent Preparation:

Resuspend lyophilized high-fidelity Cas9 protein (e.g., SpCas9-HF1) in nuclease-free

water to a final concentration of 20-40 µM.

Resuspend the synthesized ceh-19 sgRNA and a co-injection marker sgRNA (e.g.,

targeting dpy-10) in nuclease-free water to a concentration of 100 µM.

RNP Complex Formation:

In a sterile PCR tube, mix the Cas9 protein and the sgRNAs. A common ratio is 1:1 or 1:2

(Cas9:sgRNA).

Incubate the mixture at 37°C for 15 minutes to allow for the formation of the RNP complex.

Prepare Injection Mix:

Add a repair template if performing homology-directed repair.
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The final injection mix should contain the Cas9 RNP, the dpy-10 co-CRISPR RNP, and any

repair templates in an appropriate injection buffer.

Microinjection:

Inject the mix into the gonad of young adult C. elegans hermaphrodites.

Screening:

Screen the F1 progeny for the co-injection marker phenotype (e.g., Dpy or Rol).

Isolate animals with the desired phenotype and screen for edits in the ceh-19 gene by

PCR and Sanger sequencing.

Visualizations
Caption: Workflow for CRISPR-Cas9 editing of ceh-19 in C. elegans.

Caption: Simplified regulatory pathway involving ceh-19.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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